molecular formula C5H3O2S- B1233283 Thiophene-2-carboxylate

Thiophene-2-carboxylate

Cat. No. B1233283
M. Wt: 127.14 g/mol
InChI Key: QERYCTSHXKAMIS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene-2-carboxylate is a monocarboxylic acid anion that is the conjugate base of thiophene-2-carboxylic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of a thiophene-2-carboxylic acid.

Scientific Research Applications

Synthesis and Characterization

Thiophene-2-carboxylate is used in the synthesis of various compounds. Yang et al. (2002) described its use in creating polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds, highlighting its utility in developing materials with liquid crystalline, photochromic, and other functional properties (Yang et al., 2002). Iitsuka et al. (2013) reported its application in the regioselective C3-alkenylation of thiophene-2-carboxylic acids, expanding the versatility in synthesizing various substituted thiophenes (Iitsuka et al., 2013).

Biological Activity and Pharmaceutical Research

Mabkhot et al. (2017) synthesized new thiophene derivatives that showed promising antibacterial and antifungal activities, demonstrating the potential of thiophene-2-carboxylate in drug discovery (Mabkhot et al., 2017).

Materials Science and Chemistry

Borsato et al. (2002) utilized copper(I) thiophen-2-carboxylate in the trimerization of certain olefins, indicating its role in the synthesis of complex organic compounds (Borsato et al., 2002). Chen et al. (2019) discussed the use of carboxylate-functionalized polymers containing thiophene units for organic solar cells, underlining its significance in the field of renewable energy (Chen et al., 2019).

Environmental and Analytical Applications

Zhao et al. (2017) developed metal-organic frameworks using thiophene-based dicarboxylate, which showed efficient luminescence sensing and pesticide removal capabilities (Zhao et al., 2017). Gipson et al. (2009) synthesized thiophene-2-carboxylate ester-based liquid crystals, indicating its use in advanced material design (Gipson et al., 2009).

properties

Product Name

Thiophene-2-carboxylate

Molecular Formula

C5H3O2S-

Molecular Weight

127.14 g/mol

IUPAC Name

thiophene-2-carboxylate

InChI

InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/p-1

InChI Key

QERYCTSHXKAMIS-UHFFFAOYSA-M

Canonical SMILES

C1=CSC(=C1)C(=O)[O-]

synonyms

2-thiophencarboxylic acid
2-thiophene carboxylic acid
2-thiophenic acid
sodium thiophenecarboxylate
thiophene-2-carboxylate
thiophene-2-carboxylate, 2-(14)C-labeled
thiophene-2-carboxylate, sodium salt
thiophene-2-carboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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